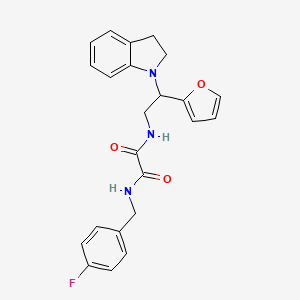

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are transmembrane receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been associated with various diseases, including cancer, skeletal disorders, and developmental abnormalities. FIIN-3 has shown promising results in preclinical studies as a potential therapeutic agent for FGFR-driven diseases.

Wissenschaftliche Forschungsanwendungen

Antiallergic Agents

- A study explored the synthesis and potential of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including derivatives similar to N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, as novel antiallergic compounds. The research highlighted one compound exhibiting significantly enhanced antiallergic potency, being more effective than astemizole in histamine release assays, indicating a promising avenue for the development of new antiallergic therapies (Menciu et al., 1999).

Anticancer Activity

- Research has also focused on the synthesis of compounds for potential anticancer applications, including those with structures similar to N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide. For instance, derivatives have been synthesized and evaluated for cytotoxic activities against cancer cell lines, suggesting the possibility of developing new therapeutic agents for cancer treatment (Mohideen et al., 2017).

Synthetic Methodologies

- The compound has also played a role in advancing synthetic methodologies, particularly in the synthesis of heterocyclic compounds. Studies have described the use of similar compounds in the synthesis of indoles and other heterocycles, showcasing the versatility of these compounds in organic synthesis (Butin & Smirnov, 2005).

Wirkmechanismus

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” would depend on the specific structure and functional groups of the compound.

Mode of action

The mode of action of indole derivatives can vary widely, depending on the specific compound and its targets . They may inhibit or activate their targets, leading to a variety of biological effects.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in inflammation, cancer, HIV, and many other conditions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely, depending on the specific compound . Factors that could influence these properties include the compound’s size, charge, and hydrophobicity, as well as the presence of specific functional groups.

Result of action

The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and other cellular processes . The specific effects of “N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide” would depend on its specific targets and mode of action.

Action environment

Environmental factors that could influence the action of indole derivatives include the pH and temperature of the environment, the presence of other molecules that could interact with the compound, and the specific cell or tissue type in which the compound is acting .

Eigenschaften

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c24-18-9-7-16(8-10-18)14-25-22(28)23(29)26-15-20(21-6-3-13-30-21)27-12-11-17-4-1-2-5-19(17)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEHICPLANMGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2630437.png)

![3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2630442.png)

![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B2630450.png)

![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/no-structure.png)

![4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2630454.png)